![molecular formula C19H15F3N2O5 B5055376 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione
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Overview
Description
The compound contains several functional groups including a benzodioxole, an amine, a trifluoromethoxyphenyl group, and a pyrrolidinedione. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The amine group can participate in a variety of reactions and can form salts with acids. The trifluoromethoxyphenyl group is a type of aryl ether that is often used in medicinal chemistry due to its metabolic stability and lipophilicity . The pyrrolidinedione group is a type of cyclic imide that is often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and trifluoromethoxyphenyl groups would contribute to the aromaticity of the compound, while the amine and pyrrolidinedione groups would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. The amine group could participate in reactions with acids, electrophiles, or other nucleophiles. The pyrrolidinedione could potentially undergo hydrolysis or other reactions involving the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of aromatic and ether groups could contribute to its lipophilicity, while the amine and pyrrolidinedione groups could contribute to its polarity and solubility in water .properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)29-13-4-2-12(3-5-13)24-17(25)8-14(18(24)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,14,23H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQMTYZDNBPEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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